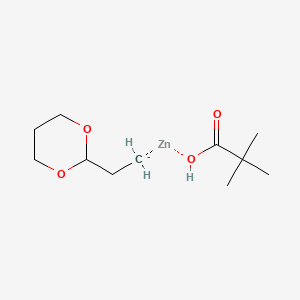
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a chemical compound with the molecular formula C₁₁H₂₀O₄Zn and a molecular weight of 281.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a zinc atom coordinated to a pivaloyloxy group and a 1,3-dioxane ring.
Preparation Methods
The synthesis of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves several steps. The synthetic route typically starts with the preparation of the 1,3-dioxane ring, followed by the introduction of the ethyl group. The final step involves the coordination of the zinc atom with the pivaloyloxy group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc can be compared with other zinc-containing compounds, such as zinc acetate and zinc chloride. Unlike these simpler compounds, this compound has a more complex structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized research applications .
Biological Activity
The compound (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of zinc salts with appropriate dioxane derivatives. The presence of the dioxane moiety is significant due to its ability to stabilize metal ions and enhance solubility in organic solvents, which is crucial for biological assays.
Antimicrobial Properties
Research indicates that compounds containing the 1,3-dioxolane structure exhibit a broad spectrum of biological activities, including antimicrobial effects. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study examining several dioxolane derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial and antifungal properties .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 |
| Compound 2 | Staphylococcus epidermidis | 500 |
| Compound 3 | Escherichia coli | >2000 |
| Compound 4 | Candida albicans | 250 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the zinc ion plays a crucial role in disrupting microbial cell membranes or interfering with essential enzymatic processes within bacterial cells. Additionally, the dioxolane moiety may enhance cell permeability, allowing for greater efficacy of the compound .
Case Studies
A notable case study investigated the effects of various dioxolane derivatives on bacterial strains resistant to conventional antibiotics. The study found that certain derivatives, including those similar to this compound, exhibited synergistic effects when combined with existing antibiotics, significantly reducing bacterial resistance .
Toxicity and Safety
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that while certain concentrations exhibit antimicrobial activity, higher concentrations may lead to cytotoxic effects in mammalian cell lines. Thus, further investigation into its therapeutic index is warranted .
Properties
Molecular Formula |
C11H21O4Zn- |
|---|---|
Molecular Weight |
282.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc |
InChI |
InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;; |
InChI Key |
KZFQGUHGRJWQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















